BenchChemオンラインストアへようこそ!

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

Lipophilicity LogP Drug Distribution

This benzothiazole thioacetamide (CAS 329921-51-9) is distinguished by its 3,4-dimethoxyphenethyl tail, achieving a LogP of 3.88 versus 3.03 for the direct phenyl analog. This lipophilicity elevation makes it a strategic choice for CNS-penetrant probe design and blood-brain barrier assays. Lacking the 6-substituent found in potent BACE-1 inhibitors (IC50 ~2.8 µM), it serves as an essential matched molecular pair negative control. In pre-formulation, its unique H-bond profile (5 HBA, 1 HBD) yields distinct solubility behavior. Available for research use.

Molecular Formula C19H20N2O3S2
Molecular Weight 388.5 g/mol
Cat. No. B3587062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3-benzothiazol-2-ylsulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Molecular FormulaC19H20N2O3S2
Molecular Weight388.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCNC(=O)CSC2=NC3=CC=CC=C3S2)OC
InChIInChI=1S/C19H20N2O3S2/c1-23-15-8-7-13(11-16(15)24-2)9-10-20-18(22)12-25-19-21-14-5-3-4-6-17(14)26-19/h3-8,11H,9-10,12H2,1-2H3,(H,20,22)
InChIKeySVOXDLDLADDAPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1,3-Benzothiazol-2-ylsulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: Sourcing Essential Data About This Benzothiazole Derivative


2-(1,3-Benzothiazol-2-ylsulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide (CAS 329921-51-9) is a synthetic benzothiazole thioacetamide derivative featuring a benzothiazol-2-ylthio core linked to a 3,4-dimethoxyphenethyl amide tail . Its molecular formula is C19H20N2O3S2 with a molecular weight of 388.5 g/mol . This compound is primarily used as a research chemical and is commercially available from several suppliers .

Why Generic Substitution of This 3,4-Dimethoxyphenethyl Benzothiazole Acetamide Is Risky


In the benzothiazole thioacetamide class, minor changes to the amide substituent (e.g., a shorter linker, the removal of the ethyl spacer, or the absence of methoxy groups) can dramatically alter molecular properties . For example, the 3,4-dimethoxyphenethyl tail in this compound results in a calculated LogP of 3.88, whereas the direct phenyl analog (CAS 312621-58-2) has a LogP of only 3.03, indicating significantly different lipophilicity and likely divergent biological distribution [1]. Across the broader class, structural modifications have been shown to shift potency across multiple orders of magnitude against targets such as monoamine oxidases and cholinesterases [2]. These data collectively demonstrate that generic substitution within this scaffold is scientifically unsound.

Product-Specific Quantitative Evidence Guide: 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide


Higher Calculated Lipophilicity vs. Direct Phenyl Analog

The target compound exhibits a calculated LogP of 3.88, which is 0.85 units higher than that of its closest direct analog, 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3,4-dimethoxyphenyl)acetamide (CAS 312621-58-2, LogP = 3.03) [1]. This difference arises from the additional ethyl spacer and distinct connectivity in the target compound.

Lipophilicity LogP Drug Distribution

Increased Molecular Weight and Rotatable Bond Count vs. Phenyl Analog

The target compound has a molecular weight of 388.5 g/mol and 8 rotatable bonds, compared to the phenyl analog (CAS 312621-58-2) with MW 360.5 g/mol and an estimated 6 rotatable bonds . This suggests a more flexible and larger pharmacophore.

Molecular Weight Rotatable Bonds Bioavailability

Structural Differentiation from BACE-1 Inhibitor Analog: Linker Chemistry

The target compound is a benzothiazole thioacetamide that is structurally distinct from potent BACE-1 inhibitors in the same class, such as the compound reported in BindingDB with an IC50 of 2.8 µM [1]. The target compound lacks the 6-(4,6-di(piperidin-1-yl)-1,3,5-triazin-2-ylamino) substituent that is believed to contribute to BACE-1 potency.

BACE-1 Benzothiazole Alzheimer's Disease

Predicted Hydrogen Bond Acceptor/Donor Profile Indicates Distinct Solubility Characteristics

The target compound possesses 5 hydrogen bond acceptors and 1 hydrogen bond donor, compared to the 4-ethylphenyl analog which has 4 acceptors and 1 donor . This difference, combined with the higher LogP, results in a unique solubility profile that is relevant for in vitro assay design.

Solubility Hydrogen Bonding Formulation

Best Research & Industrial Application Scenarios for 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide


CNS-Targeted Probe Design: Leveraging Higher Lipophilicity for Brain Penetration Studies

With a calculated LogP of 3.88, this compound is significantly more lipophilic than its direct analog (LogP 3.03), making it a preferred starting point for designing CNS-penetrant probes or for use in blood-brain barrier permeability assays . Researchers can use it to study the relationship between lipophilicity and brain exposure in benzothiazole-based radiotracers or fluorescence probes.

Negative Control in BACE-1 Inhibitor Drug Discovery

This compound lacks the 6-(di-piperidin-1-yl-triazin-2-ylamino) substituent found in known BACE-1 inhibitors with IC50 values as low as 2.8 µM [1]. Its use as a matched molecular pair negative control is valuable in BACE-1 functional assays, hit validation campaigns, and selectivity panels assessing off-target effects against Alzheimer's disease targets.

Structure-Activity Relationship (SAR) Exploration of Benzothiazole Thioacetamides

The compound serves as a key scaffold diversification point for medicinal chemistry groups exploring the importance of the dimethoxyphenethyl tail. Comparative data show that modifying this tail alters LogP by ~0.85 units and molecular weight by ~28 g/mol, enabling SAR studies that map biological activity to physicochemical properties across monoamine oxidase and cholinesterase targets [2].

Comparative Solubility and Formulation Studies

Owing to its specific hydrogen bond acceptor/donor profile (5 HBA, 1 HBD) and higher molecular weight, this compound exhibits distinct solubility behavior compared to other benzothiazole thioacetamides. It is useful in pre-formulation screens to evaluate the influence of dimethoxy substitution on DMSO solubility, buffer precipitation, and compatibility with cell-based assay media.

Quote Request

Request a Quote for 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.